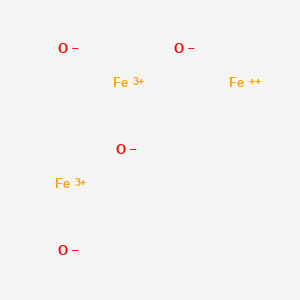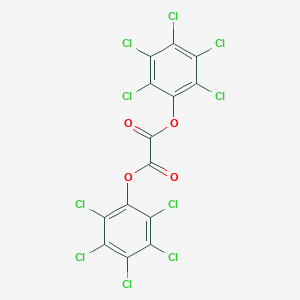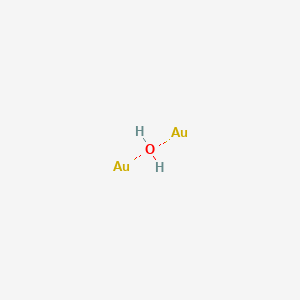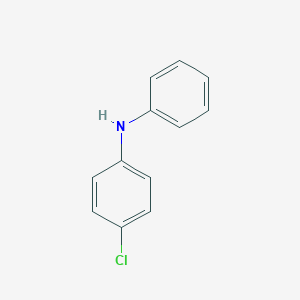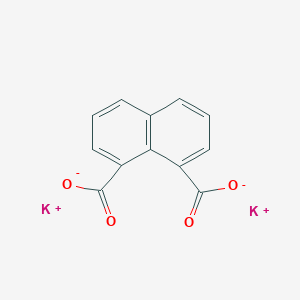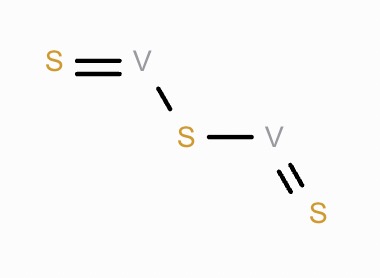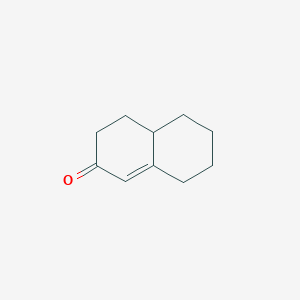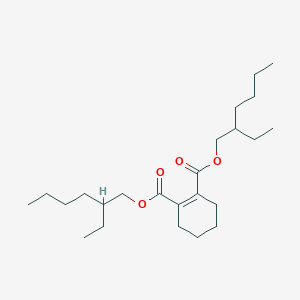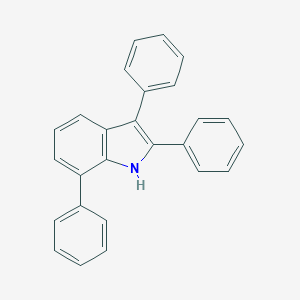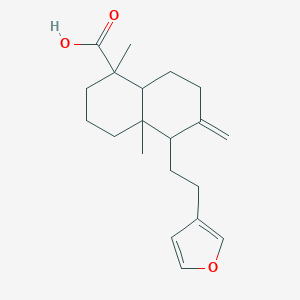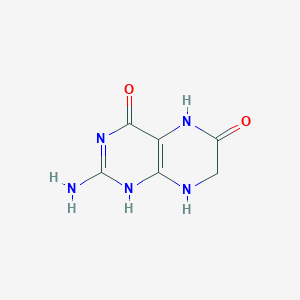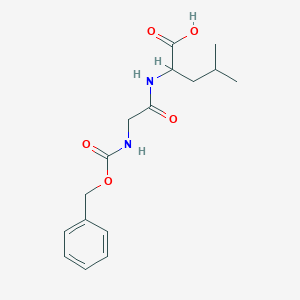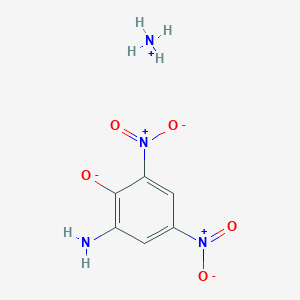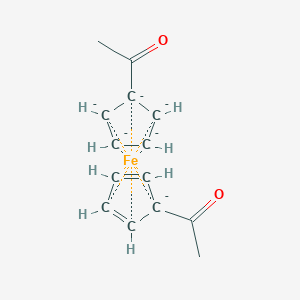
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopenta-2,4-dien-1-ylethanone and 1-cyclopentylethanone are compounds that can form complexes with iron. These compounds and their iron complexes are significant in organic synthesis and catalysis due to their unique structural and reactive properties.
Synthesis Analysis
- Iron complexes with cyclopentadienone structures can be prepared by cyclizing bis-propargylic alcohols and their derivatives with iron pentacarbonyl. These complexes are useful in catalyzing ketone reduction and alcohol oxidations (Hodgkinson et al., 2016).
- Tricarbonyl iron complexes of 1,1,3 and 1,1,2,3-substituted 1,3-dienes can be decomplexed under mild conditions by aluminium halides to form conjugated cyclopentenones (Franck-Neumann et al., 1992).
Molecular Structure Analysis
- The molecular structure of these complexes often involves the coordination of the cyclopentadienone iron with various ligands. This structural feature is known from the active center of methane monooxygenase (Romakh et al., 2007).
Chemical Reactions and Properties
- These iron complexes participate in various chemical reactions, including 1,3-dipolar cycloadditions, [4+4]-cycloadditions, and cycloadditions involving 1,4-diene-ynes. Such reactions are useful in synthesizing complex organic structures (Ong & Chien, 1996).
Physical Properties Analysis
- The physical properties of these complexes, such as solubility and stability, are influenced by their molecular structure. For instance, complexes containing the iron-cyclopentadienone structure are characterized by stability under various conditions.
Chemical Properties Analysis
- These iron complexes exhibit catalytic activities arising from their redox properties. They are extensively studied as pre-catalysts in homogeneous catalysis and are involved in various synthetic transformations, including hydrogenation and C-C bond formation (Akter & Anbarasan, 2021).
Wissenschaftliche Forschungsanwendungen
-
1-Cyclopenta-2,4-dien-1-ylethanone
- Specific Scientific Field: Chemistry
- Application: This compound has been studied for its potential to form super- and hyperacids .
- Method of Application: The study involved B3LYP/6-311+G (2d,p)//B3LYP/6-31G (d) calculations .
- Results: The compound exhibited moderately acidic to hyperacidic behavior .
-
1-cyclopentylethanone
- Specific Scientific Field: Chemistry
- Application: This compound is primarily used in chemical synthesis .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The outcomes of its use in chemical synthesis are not specified in the sources .
-
Iron
- Specific Scientific Field: Bioenergy Production
- Application: Iron-based functional materials have been studied for their potential in bioenergy production .
- Method of Application: The syntheses and characteristics of various iron-based materials were reviewed for their potential in bioenergy conversion processes .
- Results: The functionalities, stability, and reactivity of iron-based materials depend on their structures and redox phases .
-
1-Cyclopenta-2,4-dien-1-ylethanone
- Specific Scientific Field: Organic & Biomolecular Chemistry
- Application: This compound is used in the study of dynamic processes in the Diels–Alder addition .
- Method of Application: The study involved temperature-dependent dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane investigated by DFT computations .
- Results: The degenerate sigmatropic migration of Si(Me)3 was found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal mol .
-
1-cyclopentylethanone
- Specific Scientific Field: Chemistry
- Application: This compound is primarily used in chemical synthesis .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The outcomes of its use in chemical synthesis are not specified in the sources .
-
Iron
- Specific Scientific Field: Biomedical Applications
- Application: Iron oxide nanoparticles have been used in biomedical fields such as antibacterial, antifungal, anticancer, bone marrow, and cell labeling activities .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The iron oxide nanoparticle may be specialized in particular bacterial and cancer treatments .
-
1-Cyclopenta-2,4-dien-1-ylethanone
- Specific Scientific Field: Organic & Biomolecular Chemistry
- Application: This compound is used in the study of dynamic processes in the Diels–Alder addition .
- Method of Application: The study involved temperature-dependent dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane investigated by DFT computations .
- Results: The degenerate sigmatropic migration of Si(Me)3 was found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal mol .
-
1-cyclopentylethanone
- Specific Scientific Field: Chemistry
- Application: This compound is primarily used in chemical synthesis .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The outcomes of its use in chemical synthesis are not specified in the sources .
-
Iron
- Specific Scientific Field: Bioinorganic Chemistry
- Application: Iron’s ability to act as a central atom in coordination compounds is critical in bioinorganic chemistry. For example, in hemoglobin and myoglobin, iron binds reversibly with oxygen molecules, allowing these proteins to carry oxygen through the bloodstream and muscles .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The outcomes of its use in bioinorganic chemistry are not specified in the sources .
Eigenschaften
CAS-Nummer |
1273-94-5 |
|---|---|
Produktname |
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |
Molekularformel |
C14H14FeO2 10* |
Molekulargewicht |
270.1 g/mol |
IUPAC-Name |
1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |
InChI |
InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1; |
InChI-Schlüssel |
DAVCBKPWWUUYNL-UHFFFAOYSA-N |
SMILES |
CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |
Kanonische SMILES |
CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
